molecular formula C17H19ClN2O2 B1385020 N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide CAS No. 1020055-42-8

N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide

Cat. No. B1385020
CAS RN: 1020055-42-8
M. Wt: 318.8 g/mol
InChI Key: HXRXVYXMYYFFCO-UHFFFAOYSA-N
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Description

“N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide” is a chemical compound. It’s a type of acylamide . The compound is useful as an intermediate for producing disperse textile dyes and couplers for color photography .


Synthesis Analysis

The synthesis of “N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide” involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor . The reaction is followed by a purification step, which involves crystallizing the compound from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .

Scientific Research Applications

Dopamine Receptor Ligand Research

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, structurally similar to the compound , has been studied as a high-affinity and selective ligand for the dopamine D(4) receptor. Modifications to this compound's structure can influence its binding profile at various receptors, including dopamine D(4) and D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors (Perrone et al., 2000).

Antiviral Activity

Research into N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues has demonstrated potent inhibition of human adenovirus (HAdV), suggesting potential applications in treating infections in immunocompromised patients and those with community-acquired pneumonia. Some compounds in this series have shown increased selectivity and potency against HAdV (Xu et al., 2020).

Radiopharmaceutical Development

The synthesis and characterization of tritium-labeled compounds structurally related to N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide, such as N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, highlight the application in radiopharmaceutical development, particularly as C-C chemokine receptor 1 (CCR1) antagonists (Hong et al., 2015).

Molecular and Structural Studies

The molecular structure of compounds closely related to N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide has been a subject of study, revealing insights into molecular interactions, geometrical configurations, and potential therapeutic implications. For instance, 4-Amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole has been analyzed using X-ray diffraction techniques and density functional theory (Șahin et al., 2011).

Anticancer Research

Compounds like N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide have shown marked inhibition against various cancer cell lines, suggesting their potential in anticancer research. Molecular docking studies have further supported their potential activity in inhibiting specific cancer-related proteins (Huang et al., 2020).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-11(2)10-22-16-6-4-3-5-13(16)17(21)20-12-7-8-14(18)15(19)9-12/h3-9,11H,10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRXVYXMYYFFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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